Tyrosylthreonyllysine

Description

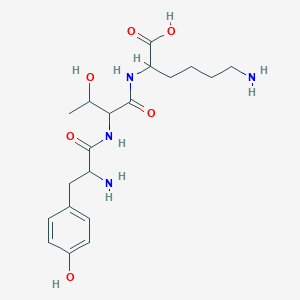

Tyrosylthreonyllysine is a tripeptide composed of the amino acids tyrosine, threonine, and lysine linked via peptide bonds. While direct structural or pharmacological data for this specific compound are absent in the provided evidence, its properties can be inferred from its constituent residues. Tyrosine contributes aromatic and hydroxyl groups, threonine adds a hydroxyl-containing side chain, and lysine provides a positively charged amino group. The molecular formula of this compound is hypothesized to be C₁₉H₃₀N₄O₆, derived by summing the formulas of the individual amino acids (C₉H₁₁NO₃ + C₄H₉NO₃ + C₆H₁₄N₂O₂) and subtracting two water molecules (H₄O₂) due to peptide bond formation .

Properties

IUPAC Name |

6-amino-2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O6/c1-11(24)16(18(27)22-15(19(28)29)4-2-3-9-20)23-17(26)14(21)10-12-5-7-13(25)8-6-12/h5-8,11,14-16,24-25H,2-4,9-10,20-21H2,1H3,(H,22,27)(H,23,26)(H,28,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEGSEJVGBYZBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-TYR-THR-LYS-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (lysine) to a solid resin. Subsequent amino acids (threonine and tyrosine) are added sequentially through a series of coupling and deprotection steps . Common reagents used in these reactions include Fmoc-protected amino acids, coupling agents like HBTU or DIC, and deprotection agents such as piperidine.

Industrial Production Methods

Industrial production of H-TYR-THR-LYS-OH follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is crucial for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

H-TYR-THR-LYS-OH can undergo various chemical reactions, including:

Oxidation: The phenol group in tyrosine can be oxidized to form quinones.

Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.

Substitution: The hydroxyl group in threonine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or periodate are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as alkoxides or thiolates are used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dopaquinone, while reduction of the peptide backbone can yield amino alcohols .

Scientific Research Applications

H-TYR-THR-LYS-OH has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

Biology: Plays a role in understanding protein-protein interactions and enzyme-substrate specificity.

Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of H-TYR-THR-LYS-OH involves its interaction with specific molecular targets and pathways. Tyrosine residues can undergo phosphorylation, which plays a crucial role in signal transduction pathways. Threonine and lysine residues contribute to the structural stability and binding affinity of the peptide to its targets . The compound can modulate enzyme activity and protein-protein interactions through these mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks direct analogs of Tyrosylthreonyllysine. However, comparisons can be drawn to structurally or functionally related compounds, such as modified amino acids, glycosylated flavonoids, and longer peptide chains. Below is a detailed analysis:

Structural and Functional Comparisons

3-Methyl-L-tyrosine (C₁₀H₁₃NO₃)

- Structure : A tyrosine derivative with a methyl group at the 3-position of the aromatic ring .

- Key Differences: Unlike this compound, 3-Methyl-L-tyrosine is a single modified amino acid rather than a peptide. The methyl group alters hydrophobicity and may hinder hydroxyl-mediated interactions (e.g., hydrogen bonding).

- Toxicology: Notably, 3-Methyl-L-tyrosine’s toxicological profile remains unstudied, whereas this compound’s peptide structure may confer lower toxicity due to natural metabolic pathways .

Glycosylated Flavonoids (e.g., Rhamnetin 3-O-β-glucopyranoside)

- Structure: Flavonoid core (e.g., rhamnetin) linked to a glucose moiety .

- Key Differences: These compounds are polyphenolic glycosides, contrasting with this compound’s peptide backbone. Glycosylation enhances water solubility and bioavailability in flavonoids, whereas the tripeptide’s solubility depends on its ionizable groups (e.g., lysine’s amino and tyrosine’s phenolic OH) .

Longer Peptide Chains (e.g., L-arginyl-L-lysyl-L-threonyl-L-tyrosyl-L-prolyl-L-isoleucyl-L-lysyl-)

- Structure : A heptapeptide containing tyrosine, threonine, and lysine, among other residues .

- Key Differences : Increased chain length likely enhances structural complexity and biological specificity (e.g., receptor binding). This compound’s shorter sequence may limit such interactions but could favor rapid absorption or degradation .

Data Table: Comparative Analysis

Pharmacokinetic and Functional Insights

- This compound : Likely undergoes proteolytic degradation due to its peptide bonds, contrasting with 3-Methyl-L-tyrosine’s resistance to enzymatic cleavage.

- Glycosides vs. Peptides: Glycosylated flavonoids (e.g., complanatuside) exhibit higher membrane permeability than peptides, which may require transporters .

- Structural Modifications: Methylation (as in 3-Methyl-L-tyrosine) and glycosylation (as in flavonoids) significantly alter solubility and bioactivity compared to unmodified peptides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.